Dicamba-13C6

Description

BenchChem offers high-quality Dicamba-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicamba-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

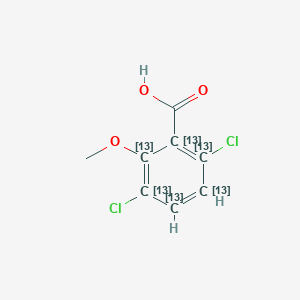

IUPAC Name |

2,5-dichloro-6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i2+1,3+1,4+1,5+1,6+1,7+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEDIXLBFLAXBO-WBJZHHNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13C]1C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703024 |

Source

|

| Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-06-7 |

Source

|

| Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-06-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicamba-13C6 CAS number and molecular weight.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Dicamba-13C6, a stable isotope-labeled internal standard for the herbicide Dicamba. This document covers its fundamental properties, analytical applications, and metabolic pathways, presenting data in a structured format for ease of use by professionals in research and development.

Core Properties of Dicamba-13C6

Dicamba-13C6 is a synthetic, isotopically labeled form of Dicamba where six carbon atoms in the phenyl ring are replaced with the Carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis of Dicamba in various matrices, particularly in mass spectrometry-based methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Quantitative Data Summary

| Property | Value | Citations |

| CAS Number | 1173023-06-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | ¹³C₆C₂H₆Cl₂O₃ | [3][4][5][6][7] |

| Molecular Weight | 226.99 g/mol | [1][2][3][4][5][6][7] |

| Synonyms | 3,6-Dichloro-2-methoxybenzoic acid-(phenyl-¹³C₆) | [3][6][7] |

| Isotopic Purity | 99 atom % ¹³C | [3] |

| Chemical Purity | ≥98% | [2][3] |

| Form | Powder or in solution | [2][3] |

Analytical Applications and Experimental Protocols

Dicamba-13C6 is primarily utilized as an internal standard in analytical methods for the detection and quantification of Dicamba in environmental and biological samples.[8][9][10][11][12] Its use helps to correct for matrix effects and variations in sample preparation and instrument response.[4][8] The most common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8][10]

Representative Experimental Protocol: Quantification of Dicamba in Air Samples using LC-MS/MS

This protocol is a synthesized representation of methodologies described in the cited literature.

1. Sample Preparation:

-

Air samples are collected using polyurethane foam (PUF) air samplers.[10][12]

-

The PUF samples are extracted with 30 mL of methanol.[7][12]

-

A known amount of Dicamba-13C6 internal standard (e.g., from a 0.20 µg/mL solution) is added to the methanol extract.[4][7]

-

The samples are homogenized and the supernatant is concentrated.[7][12]

-

The extract is then evaporated to near dryness under a gentle stream of nitrogen at 50°C.[4]

-

The residue is reconstituted in a final volume (e.g., 0.5 mL) of a solution such as 0.1% formic acid in 95:5 (v/v) water:methanol.[4]

2. LC-MS/MS Analysis:

-

Chromatographic Separation: An aliquot of the reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved using a C18 or a specialized column for polar compounds.[7][11]

-

Mobile Phase: A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.[4]

-

Quantification: The quantification of Dicamba is performed by comparing the peak area ratio of the unlabeled Dicamba to the ¹³C₆-labeled internal standard against a calibration curve.[4]

Workflow for Dicamba Analysis

Caption: Experimental workflow for Dicamba quantification.

Metabolism of Dicamba

Dicamba is metabolized in the environment and in biological systems. In plants, metabolism is a key factor in determining tolerance or susceptibility.[2][3] In soil and water, microbial degradation is the primary pathway for its dissipation.[1][5] The major metabolites of concern are 5-hydroxy Dicamba and 3,6-dichlorosalicylic acid (DCSA).[6][11] DCSA is a major degradate in the environment and is more persistent than the parent Dicamba.[6][11]

Metabolic Pathway of Dicamba

References

- 1. Dicamba Technical Fact Sheet [npic.orst.edu]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. Dicamba translocation in soybean and accumulation in seed | Weed Science | Cambridge Core [cambridge.org]

- 4. epa.gov [epa.gov]

- 5. Dicamba - Wikipedia [en.wikipedia.org]

- 6. aapco.org [aapco.org]

- 7. hh-ra.org [hh-ra.org]

- 8. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of low tunnels to describe effects of herbicide, adjuvant, and target surface on dicamba volatility | Weed Technology | Cambridge Core [cambridge.org]

- 10. Long-term analytical performance of methods to quantify dicamba off-target movement - American Chemical Society [acs.digitellinc.com]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. researchgate.net [researchgate.net]

Unveiling Cellular Dynamics: An In-depth Technical Guide to Isotope Labeling in Chemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Isotope labeling has emerged as a powerful and indispensable tool in chemical analysis, offering a window into the intricate and dynamic processes of biological systems. By replacing atoms with their heavier, non-radioactive isotopic counterparts, researchers can trace the metabolic fate of molecules, quantify changes in protein expression with high precision, and elucidate complex signaling networks.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies for key isotope labeling techniques, with a focus on their application in proteomics and metabolomics.

Core Principles of Isotope Labeling

The fundamental principle of isotope labeling lies in the introduction of a "mass tag" into molecules of interest.[3] Isotopes of an element contain the same number of protons but a different number of neutrons, resulting in a difference in atomic mass.[4] This mass difference is detectable by mass spectrometry (MS), allowing for the differentiation and quantification of labeled versus unlabeled molecules.[2]

Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), are commonly used in these analyses as they are non-radioactive and safe for a wide range of applications.[4] The key assumption is that the isotopic label does not significantly alter the chemical or biological properties of the molecule, allowing it to behave identically to its native counterpart within a biological system.[3]

There are two primary strategies for introducing stable isotopes:

-

Metabolic Labeling: In this in vivo approach, cells or organisms are cultured in media where essential nutrients, such as amino acids or glucose, are replaced with their heavy isotope-labeled analogues.[5] The labeled nutrients are incorporated into newly synthesized proteins or metabolites through the cell's natural metabolic machinery.[5]

-

Chemical Labeling: This in vitro method involves the covalent attachment of isotope-containing tags to molecules, typically peptides, after they have been extracted from the biological sample.[5]

Key Isotope Labeling Techniques in Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[5] Isotope labeling techniques are central to achieving accurate and reproducible quantification.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine.[6] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[7] The "light" and "heavy" cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined, proteins are digested, and the resulting peptides are analyzed by LC-MS/MS.[7] Since the light and heavy peptides are chemically identical, they co-elute during chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the peak intensities of the heavy to light peptide pairs provides a precise measure of the relative protein abundance between the two samples.[6]

Isobaric Tagging for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that utilizes isobaric tags to label the N-terminus and lysine side chains of peptides.[8] "Isobaric" means that the different tags have the same total mass. The iTRAQ reagents are available in 4-plex and 8-plex kits, allowing for the simultaneous analysis of up to eight samples.[8] Each tag consists of a reporter group, a balance group, and a peptide-reactive group. While the total mass of the tags is identical, the distribution of isotopes between the reporter and balance groups differs. During MS/MS fragmentation, the reporter ions are released, and their relative intensities in the low-mass region of the spectrum are used to quantify the relative abundance of the peptide, and thus the protein, across the different samples.[5]

| Technique | Principle | Labeling | Plexity | Quantification |

| SILAC | Metabolic labeling with heavy amino acids | In vivo | Up to 5-plex | MS1 level (peptide pairs) |

| iTRAQ | Chemical labeling with isobaric tags | In vitro | 4-plex or 8-plex | MS2 level (reporter ions) |

| ¹⁸O Labeling | Enzymatic incorporation of ¹⁸O during digestion | In vitro | 2-plex | MS1 level (peptide pairs) |

Metabolic Labeling for Flux Analysis

Beyond protein quantification, isotope labeling is a cornerstone of metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a biological network. By introducing a ¹³C-labeled substrate, such as glucose, into a biological system, researchers can trace the path of the carbon atoms as they are incorporated into downstream metabolites.[6]

The pattern and extent of ¹³C enrichment in these metabolites, measured by GC-MS or LC-MS, provide a detailed picture of the activity of different metabolic pathways.[9] This information is invaluable for understanding cellular metabolism in health and disease and for metabolic engineering applications.[6]

| Isotope | Common Labeled Substrate | Analytical Technique | Information Gained |

| ¹³C | Glucose, Glutamine | GC-MS, LC-MS, NMR | Metabolic pathway activity, relative flux rates |

| ¹⁵N | Amino acids, Ammonium | LC-MS | Nitrogen metabolism, amino acid synthesis |

| ²H (D) | Water, Glucose | GC-MS, LC-MS | Fatty acid synthesis, redox metabolism |

Experimental Protocols

Detailed SILAC Protocol

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural abundance L-arginine and L-lysine. The other is grown in "heavy" SILAC medium containing L-arginine-¹³C₆¹⁵N₄ and L-lysine-¹³C₆¹⁵N₂.

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations in the heavy medium.[10]

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

-

-

Cell Lysis and Protein Quantification:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Combine the "light" and "heavy" cell lysates in a 1:1 protein ratio.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the combined protein lysate using an enzyme such as trypsin.

-

-

Peptide Fractionation and Desalting:

-

Fractionate the peptide mixture to reduce complexity, for example, by strong cation exchange (SCX) chromatography.

-

Desalt the peptide fractions using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide fractions by high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Use software such as MaxQuant to identify peptides and quantify the heavy/light ratios.

-

Detailed iTRAQ Protocol

-

Protein Extraction and Digestion:

-

Extract proteins from each sample (up to 8) and quantify the protein concentration.

-

Take an equal amount of protein from each sample.

-

Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into peptides using trypsin.

-

-

iTRAQ Labeling:

-

Label the peptides from each sample with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for a 4-plex experiment) according to the manufacturer's protocol.

-

-

Sample Pooling and Fractionation:

-

Combine the labeled peptide samples into a single mixture.

-

Fractionate the pooled peptide mixture using techniques like SCX or high-pH reversed-phase chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze the fractionated peptides using a mass spectrometer capable of generating fragmentation data that includes the low-mass reporter ions.

-

-

Data Analysis:

-

Use specialized software to identify the peptides and quantify the relative abundance based on the intensity of the iTRAQ reporter ions.[8]

-

Visualizing Workflows and Signaling Pathways

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 8. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Application of Dicamba-¹³C₆ as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Dicamba-¹³C₆ as an internal standard for the quantitative analysis of dicamba in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a critical component of robust analytical method development, ensuring accuracy and precision by compensating for matrix effects and variability in sample processing.

Introduction to Dicamba and the Role of Internal Standards

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2][3] Its increased use has led to a greater need for sensitive and accurate analytical methods to monitor its presence in environmental and agricultural samples.[1][2][3] LC-MS/MS has become the preferred analytical technique, offering high sensitivity and selectivity without the need for cumbersome derivatization steps often required in gas chromatography (GC) methods.[1][2][4]

The accuracy of quantitative analysis by LC-MS/MS can be significantly affected by matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[5] To mitigate these effects, a stable isotope-labeled internal standard, such as Dicamba-¹³C₆, is employed. This internal standard is an ideal choice as it has the same chemical and physical properties as the analyte, meaning it co-elutes and experiences similar ionization effects. However, it is mass-differentiated, allowing for separate detection by the mass spectrometer.

Experimental Protocols

The following protocols are based on established methods for the analysis of dicamba using Dicamba-¹³C₆ as an internal standard.[5]

2.1. Preparation of Standard Solutions

Proper preparation of analytical standards is fundamental to achieving accurate quantification.

-

Stock Solutions: Prepare individual 100 µg/mL stock solutions of both dicamba and Dicamba-¹³C₆.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with an appropriate solvent, such as a mixture of 0.1% formic acid in ultrapure water and methanol (95:5 v/v).[5] A recommended calibration curve range is 0.10 pg/µL to 80 pg/µL.[5]

-

Internal Standard Spiking Solution: Prepare a working solution of Dicamba-¹³C₆ at a concentration that falls within the mid-range of the calibration curve, for example, 0.20 µg/mL.[5]

2.2. Sample Preparation

The following is a general sample preparation workflow for air and filter paper samples.[5] Modifications may be necessary for other matrices like soil or water.

-

Extraction:

-

Evaporation and Reconstitution:

-

Internal Standard Addition:

-

Prior to analysis, a known volume (e.g., 50 µL) of the Dicamba-¹³C₆ internal standard working solution (e.g., 0.20 µg/mL) is added to all samples, calibration standards, and quality control samples.[5]

-

2.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 or a specialized column like the Phenomenex Kinetex F5 for polar compounds.[1][2] A gradient elution with mobile phases consisting of acidified water and methanol or acetonitrile is commonly used.

-

Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.[5] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Quantitative Data

The use of Dicamba-¹³C₆ as an internal standard allows for the generation of robust and reliable quantitative data.

| Parameter | Value | Matrix | Reference |

| Limit of Quantitation (LOQ) | 1.0 ng/air sample | Air Sampling Tube | [5] |

| 20 ng/filter paper | Filter Paper | [5] | |

| Linear Dynamic Range | 5 pg to 4000 pg on column | N/A | [5] |

| (equivalent to 0.10 pg/µL to 80 pg/µL with 50 µL injection) | [5] | ||

| Reproducibility (as %CV for ISTD) | 21% | Soy Foliage and Soil | [1] |

| Analyte Recoveries | 70-150% | General | [1] |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.

Conclusion

The use of Dicamba-¹³C₆ as an internal standard is a robust and reliable approach for the quantitative analysis of dicamba in complex matrices by LC-MS/MS. It effectively compensates for sample-to-sample variability and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and implement this methodology in their own laboratories.

References

- 1. sciex.com [sciex.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]

- 5. epa.gov [epa.gov]

The Gold Standard in Quantitative Analysis: An In-depth Technical Guide to Isotope Dilution Analysis

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of target analytes in complex matrices is paramount. Isotope Dilution Analysis (IDA), particularly when coupled with mass spectrometry (IDMS), stands as a definitive method, offering unparalleled accuracy and precision. This technical guide delves into the core mechanism of action of IDA, provides detailed experimental protocols, and presents quantitative data to illustrate its superiority as a "gold standard" analytical technique.

The Core Principle: Unveiling the Mechanism of Action

Isotope Dilution Analysis is an analytical technique used for the quantitative determination of a chemical substance in a sample.[1] The fundamental principle of IDA lies in the addition of a known amount of an isotopically enriched form of the analyte, known as the "spike" or "internal standard," to the sample.[1] This isotopically labeled standard is chemically identical to the analyte of interest but has a different isotopic composition, and therefore a different mass.[2]

The core of the IDA mechanism relies on the following key steps:

-

Spiking: A precisely known quantity of the isotopically labeled internal standard is added to a known amount of the sample containing the analyte of unknown concentration.

-

Homogenization: The sample and the internal standard are thoroughly mixed to ensure complete isotopic equilibration. This step is critical for the accuracy of the method.

-

Sample Processing: The mixture undergoes extraction, purification, and/or derivatization. A key advantage of IDA is that any loss of the analyte during this process will be accompanied by a proportional loss of the internal standard.[2]

-

Mass Spectrometric Analysis: The processed sample is introduced into a mass spectrometer (either a Gas Chromatograph-Mass Spectrometer, GC-MS, or a Liquid Chromatograph-Mass Spectrometer, LC-MS). The mass spectrometer separates and detects the analyte and the internal standard based on their mass-to-charge ratios.

-

Ratio Measurement and Quantification: The ratio of the signal intensity of the unlabeled analyte to the labeled internal standard is measured. Since the amount of the added internal standard is known, the unknown concentration of the analyte in the original sample can be calculated with high accuracy.

This approach effectively compensates for variations in sample recovery and matrix effects, which are common sources of error in other quantitative methods.[2]

Mathematical Foundation of Isotope Dilution Analysis

The concentration of the analyte in the sample can be calculated using the following fundamental equation for single isotope dilution:

Cx = Cs * ( (Rs - Rb) / (Rb - Rx) ) * (Ws / Wx)

Where:

-

Cx is the concentration of the analyte in the sample.

-

Cs is the concentration of the spike solution.

-

Rs is the isotopic ratio of the spike.

-

Rb is the isotopic ratio of the sample-spike mixture.

-

Rx is the natural isotopic ratio of the analyte.

-

Ws is the weight of the spike solution added.

-

Wx is the weight of the sample.

A more advanced technique, double isotope dilution analysis , involves the use of two different isotopically labeled standards and can provide even higher accuracy, especially when the isotopic composition of the analyte in the sample is not well-characterized.[3][4]

Visualizing the Workflow and Core Principle

To better illustrate the concepts, the following diagrams are provided in the DOT language for Graphviz.

Data Presentation: Quantitative Comparison

The superiority of IDA over other analytical methods is evident in the quantitative data. The following tables summarize key performance metrics.

Table 1: Comparison of Analytical Methods for the Quantification of Imatinib in Human Plasma [3]

| Parameter | UPLC-UV (Chromatographic Method) | Immunoassay |

| Linearity Range (ng/mL) | 500 - 3000 | 500 - 2750 |

| Correlation Coefficient (r) | 0.999 | 0.996 |

| Intra-day Precision (CV%) | < 6.0% | < 15% |

| Inter-day Precision (CV%) | < 6.0% | < 15% |

| Accuracy (Recovery %) | 100.8% | 94.4% |

This table demonstrates the higher precision and accuracy of a chromatographic method, which often employs isotope dilution, compared to an immunoassay for therapeutic drug monitoring.

Table 2: Performance Characteristics of an Isotope Dilution LC-MS/MS Method for Primidone in Human Serum and Plasma [5]

| Parameter | Value |

| Linearity Range (µg/mL) | 0.150 - 30.0 |

| Intermediate Precision (CV%) | < 4.0% |

| Repeatability (CV%) | 1.0% - 3.3% |

| Relative Mean Bias (Serum) | 0.1% - 3.9% |

| Relative Mean Bias (Plasma) | -2.6% - 2.8% |

| Measurement Uncertainty (Single) | 1.5% - 4.1% |

| Measurement Uncertainty (Target Value) | 0.9% - 1.0% |

This table showcases the excellent precision, accuracy, and low measurement uncertainty achievable with a validated isotope dilution LC-MS/MS method for a small molecule drug.

Table 3: Quantification of Oligonucleotides using Isotope Dilution Mass Spectrometry [6]

| Analytical Method | Difference from Gravimetric Value |

| LC/MS | < 2.5% |

| LC/MS/MS | < 1% |

This table highlights the high accuracy of IDA for the quantification of complex biomolecules like oligonucleotides, with LC-MS/MS providing results within 1% of the true value.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Quantification of a Therapeutic Monoclonal Antibody in Serum by LC-MS/MS

This protocol is adapted from a method for the absolute quantification of a therapeutic monoclonal antibody (mAb) in serum.[6]

1. Sample Preparation:

- Thaw serum samples at room temperature.

- Spike 50 µL of serum with 50 µL of the isotope-labeled mAb internal standard (IS) solution.

- Add 100 µL of 100 mM ammonium bicarbonate buffer (pH 8.0).

- Vortex for 30 seconds.

- Add 25 µL of 100 mM dithiothreitol (DTT) and incubate at 60°C for 30 minutes for reduction.

- Cool to room temperature and add 25 µL of 200 mM iodoacetamide for alkylation. Incubate in the dark at room temperature for 30 minutes.

- Add 20 µL of a 1 mg/mL trypsin solution and incubate at 37°C overnight for digestion.

- Stop the digestion by adding 10 µL of 10% formic acid.

2. Solid-Phase Extraction (SPE) Cleanup:

- Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.

- Load the entire digested sample onto the plate.

- Wash the plate with 200 µL of 5% methanol in water.

- Elute the peptides with 2 x 50 µL of 50% acetonitrile in water containing 0.1% formic acid.

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the sample in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

- LC System: Agilent 1200 series or equivalent.

- Column: C18 ACE column (150 mm × 4.6 mm, 5 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 40% B over 8 minutes.

- Flow Rate: 0.8 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometer: AB SCIEX Triple Quad 5500 or equivalent.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for the signature peptide of the mAb and its isotopically labeled counterpart.

4. Data Analysis and Quantification:

- Integrate the peak areas of the analyte and the internal standard.

- Calculate the peak area ratio.

- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

- Determine the concentration of the mAb in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantification of Oligonucleotides in a Biological Matrix

This protocol provides a general framework for the quantification of oligonucleotides using a deuterated internal standard.[7]

1. Sample Preparation:

- Sample Spiking: To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of the deuterated oligonucleotide internal standard working solution.

- Protein Precipitation (for plasma/serum): Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant.

2. Solid-Phase Extraction (SPE):

- Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

- Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

- Loading: Load the pre-treated sample onto the cartridge.

- Washing: Wash the cartridge with 1 mL of a low organic content wash buffer (e.g., 5% methanol in water).

- Elution: Elute the oligonucleotide and internal standard with 1 mL of an elution solvent (e.g., 50% methanol in water with a small amount of ammonium hydroxide).

- Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

- LC System: A UPLC system is recommended for better resolution of oligonucleotides.

- Column: A column suitable for oligonucleotide analysis (e.g., a C18 column with a specific ion-pairing reagent in the mobile phase).

- Mobile Phase: Typically involves an ion-pairing reagent like hexafluoroisopropanol (HFIP) and a base like triethylamine (TEA) in both the aqueous and organic mobile phases.

- Mass Spectrometer: A high-resolution mass spectrometer or a triple quadrupole mass spectrometer capable of monitoring high m/z ions.

- Ionization Mode: ESI in negative mode is typically used for oligonucleotides.

4. Data Analysis and Quantification:

- Follow the same data analysis and quantification steps as described in Protocol 4.1.

Analysis of Volatile Organic Compounds (VOCs) in Biological Fluids by GC-MS

This protocol is based on EPA Method 1624 for the analysis of volatile organic compounds by isotope dilution GC-MS.[8][9]

1. Sample Preparation:

- To a 5 mL aliquot of the biological fluid (e.g., blood, urine) in a purge-and-trap vial, add a known amount of a stable isotopically labeled analog for each VOC of interest.

- If the sample contains residual chlorine, add a quenching agent like sodium thiosulfate.

- For water samples, adjust the pH to ~2 with hydrochloric acid.

2. Purge and Trap:

- The sample is purged with an inert gas (e.g., helium) at a controlled temperature (e.g., 20-25°C).

- The purged VOCs are transferred to a sorbent trap.

- After purging, the trap is rapidly heated and backflushed with the carrier gas to desorb the VOCs onto the GC column.

3. GC-MS Analysis:

- GC System: A gas chromatograph equipped with a capillary column suitable for VOC analysis (e.g., a DB-624 or equivalent).

- Carrier Gas: Helium.

- Temperature Program: A suitable temperature program to separate the target VOCs.

- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

- Ionization Mode: Electron Ionization (EI).

- Data Acquisition: Scan mode or selected ion monitoring (SIM) mode.

4. Data Analysis and Quantification:

- Identify and quantify the target VOCs based on their retention times and mass spectra.

- Calculate the concentration of each analyte using the measured response ratio to its corresponding isotopically labeled internal standard and a calibration curve.

Conclusion

Isotope Dilution Analysis, particularly when coupled with mass spectrometry, provides an exceptionally robust and reliable platform for the quantification of a wide range of analytes, from small molecule drugs to large therapeutic proteins and oligonucleotides. Its inherent ability to correct for sample loss and matrix effects makes it the method of choice for applications demanding the highest levels of accuracy and precision. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of IDA principles and protocols are essential for generating high-quality, defensible quantitative data that can confidently drive critical decisions in research and development.

References

- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of oligonucleotides by phosphodiesterase digestion followed by isotope dilution mass spectrometry: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. NEMI Method Summary - 1624B [nemi.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to the Analytical Application of Dicamba-13C6

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results in analytical assays. This guide provides an in-depth overview of the commercial availability and analytical applications of Dicamba-13C6, a crucial internal standard for the quantification of the herbicide Dicamba.

Commercial Availability of Dicamba-13C6 Analytical Standard

Several reputable suppliers offer Dicamba-13C6 analytical standards, typically as a solution at a concentration of 100 µg/mL in acetonitrile or methanol.[1][2] The choice of solvent should be considered based on the compatibility with the analytical method's mobile phase. The isotopic purity is generally high, with suppliers like Sigma-Aldrich specifying a 99 atom % 13C enrichment.[3][4] The chemical purity of the standard is also a critical parameter, with most vendors providing a purity of 98% or greater.[2][3][4]

Below is a summary of the quantitative data for Dicamba-13C6 available from prominent commercial suppliers:

| Supplier | Product Name | Concentration | Solvent | Isotopic Purity | Chemical Purity | CAS Number |

| LGC Standards | Dicamba 13C6 100 µg/mL in Acetonitrile | 100 µg/mL | Acetonitrile | Not Specified | Not Specified | 1173023-06-7[1] |

| Cambridge Isotope Laboratories | Dicamba (ring-¹³C₆, 99%) 100 µg/mL in methanol | 100 µg/mL | Methanol | 99% | 98% | 1173023-06-7[2] |

| Sigma-Aldrich | Dicamba-(phenyl-13C6) | Powder | N/A | 99 atom % 13C | 98% (CP) | 1173023-06-7[3][4] |

| MedchemExpress | Dicamba-13C6 | Not Specified | Not Specified | Not Specified | Not Specified | 1173023-06-7[5] |

| Alfa Chemistry | Dicamba 13C6 100 µg/mL in Acetonitrile | 100 µg/mL | Acetonitrile | Not Specified | Not Specified | 1173023-06-7[6] |

Experimental Protocols for Dicamba Quantification using Dicamba-13C6

The use of an isotopically labeled internal standard like Dicamba-13C6 is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.[1][2] The following sections detail typical experimental protocols for the analysis of Dicamba in various matrices using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

The sample preparation method is dependent on the matrix being analyzed. Here are protocols for common matrices:

-

Water Samples: A simple solid-phase extraction (SPE) protocol is often employed for the concentration and purification of Dicamba from water samples.[1][5]

-

Air Samples: A single-step concentration protocol is typically used for air samples.[1][5] It is recommended to use 13C6 Dicamba internal standard to offset any matrix-related effects.[6]

-

Soil and Plant Foliage: For these complex matrices, an extraction with acetonitrile fortified with formic acid is a common approach. The sample is homogenized and shaken with the extraction solvent, followed by centrifugation. The resulting supernatant can then be diluted with the aqueous mobile phase before LC-MS/MS analysis.[7]

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for resolving Dicamba from other matrix components.

-

Column: A popular choice for the analysis of polar, low molecular weight species like Dicamba is a Phenomenex Kinetex F5 column (2.6 μm, 100 x 3 mm).[2]

-

Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing 0.1% formic acid, is typically used.[2][5]

-

Flow Rate: A flow rate of 0.3 mL/min is a common starting point.[5]

-

Column Temperature: The column is typically maintained at 30 °C.[5]

Mass Spectrometry (MS) Conditions

Mass spectrometry provides the selectivity and sensitivity required for trace-level quantification of Dicamba.

-

Ionization: Electrospray ionization (ESI) in negative mode is optimal for the ionization of acidic compounds like Dicamba.[2]

-

Detection: Both single-quadrupole and triple-quadrupole mass spectrometers can be used.

-

Single-Quadrupole MS: Selected Ion Monitoring (SIM) of the precursor and fragment ions can provide sensitive detection.[1][5]

-

Triple-Quadrupole MS/MS: Multiple Reaction Monitoring (MRM) is the preferred method for its high selectivity and sensitivity. Two transitions are typically monitored for each analyte.[2]

-

-

Internal Standard: Dicamba-13C6 is added to all samples, including calibration standards and quality controls, to enable accurate quantification.[6]

Analytical Workflow for Dicamba Quantification

The following diagram illustrates a typical workflow for the quantification of Dicamba in environmental samples using Dicamba-13C6 as an internal standard.

Mode of Action of Dicamba

It is important for researchers to understand the primary mechanism of the analyte they are studying. Dicamba is a synthetic auxin herbicide.[8] It mimics the natural plant hormone auxin, which regulates plant growth.[9][10] At the molecular level, Dicamba induces rapid and uncontrolled cell growth in susceptible broadleaf plants, leading to the destruction of vascular tissue and ultimately, plant death.[8][9] This mode of action is specific to plants and does not involve the complex signaling pathways typically studied in drug development for human or animal health.

References

- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. researchgate.net [researchgate.net]

- 4. Dicamba Technical Fact Sheet [npic.orst.edu]

- 5. mdpi.com [mdpi.com]

- 6. epa.gov [epa.gov]

- 7. sciex.com [sciex.com]

- 8. fbn.com [fbn.com]

- 9. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 10. npic.orst.edu [npic.orst.edu]

A Comprehensive Technical Guide to the Safe Handling of Dicamba-13C6

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and toxicological profile of Dicamba-13C6. Given that isotopically labeled compounds are generally assumed to have the same toxicological and hazardous properties as their unlabeled counterparts, this guide leverages data from both Dicamba and its 13C6-labeled form to provide a comprehensive safety profile. The primary physical difference is the molecular weight.

Chemical Identification and Physical Properties

Dicamba-13C6 is the isotopically labeled version of Dicamba, a selective herbicide of the benzoic acid family.[1] The six carbon atoms in the phenyl ring have been replaced with the Carbon-13 isotope.

Table 1: Chemical and Physical Properties of Dicamba-13C6 and Dicamba

| Property | Dicamba-13C6 | Dicamba (unlabeled) | References |

|---|---|---|---|

| Systematic Name | 3,6-Dichloro-2-methoxybenzoic acid-(ring-13C6) | 3,6-dichloro-2-methoxybenzoic acid | [2] |

| CAS Number | 1173023-06-7 | 1918-00-9 | [1][3] |

| Molecular Formula | ¹³C₆C₂H₆Cl₂O₃ | C₈H₆Cl₂O₃ | [4] |

| Molecular Weight | 226.99 g/mol | 221.04 g/mol | [5] |

| Appearance | White to brown crystalline solid; powder | White solid herbicide | [4][6] |

| Melting Point | 112-116 °C | 114-116 °C | [4] |

| Water Solubility | Fully soluble | Highly soluble | [7][8][9] |

| Vapor Pressure | Not available | 18 mmHg @ 20°C (as water) | [7][8] |

| Density | Not available | 1.16 - 1.18 g/cm³ |[7][8] |

Hazard Identification and Classification

Dicamba is classified as a hazardous substance. It is harmful if swallowed and can cause severe eye irritation, with the potential for permanent eye injury.[7][10]

Table 2: GHS Hazard Classification for Dicamba

| Hazard Class | Category | Hazard Statement | References |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation | [11] |

| Skin Irritation | Category 2 | Causes skin irritation | [12] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |[11] |

Signal Word: Danger or Warning[11][13]

Experimental Protocols

The toxicological data presented in this guide are typically derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability.

-

Acute Oral Toxicity (LD50): This is generally determined using a method aligned with OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In this protocol, a stepwise procedure is used with a small number of animals per step. The method involves administering the test substance by gavage to fasted animals. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.

-

Dermal Toxicity (LD50): Dermal toxicity is assessed following protocols similar to OECD Test Guideline 402 (Acute Dermal Toxicity). The substance is applied to a shaved area of the skin of the test animals (often rabbits or rats) for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality at the site of application and systemically.[1]

-

Eye Irritation: The potential for eye irritation is evaluated using methods like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the test substance is applied to one eye of an experimental animal (typically a rabbit). The eyes are examined and scored for irritation (redness, swelling, discharge) at specific intervals for up to 21 days.[1]

-

Aquatic Toxicity (LC50): The acute toxicity to fish is often determined using OECD Test Guideline 203 (Fish, Acute Toxicity Test). Fish (such as rainbow trout or bluegill sunfish) are exposed to various concentrations of the chemical in water for a 96-hour period.[9][14] Mortality is recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.[9][14]

Toxicology and Ecotoxicology Data

Human Health Toxicology Symptoms of poisoning following ingestion may include loss of appetite, vomiting, muscle weakness, slowed heart rate, and shortness of breath.[1][14] In severe cases, effects on the central nervous system, metabolic acidosis, and renal failure have been reported.[1] Inhalation can cause irritation to the nose, throat, and lungs.[6]

Table 3: Acute Toxicity Data for Dicamba

| Test | Species | Route | Value | Classification | References |

|---|---|---|---|---|---|

| LD50 | Rat | Oral | 757 - 1707 mg/kg | Moderately Toxic | [14] |

| LD50 | Mouse | Oral | 1190 mg/kg | Moderately Toxic | [14] |

| LD50 | Rabbit | Oral | 2000 mg/kg | Moderately Toxic | [14] |

| LD50 | Guinea Pig | Oral | 566 - 3000 mg/kg | Moderately Toxic | [14] |

| LD50 | Rat | Dermal | > 2000 mg/kg | Low Toxicity | [1] |

| LC50 | Rat | Inhalation | > 9.6 mg/L/4hrs | Low Toxicity |[9] |

Environmental Toxicology (Ecotoxicity) Dicamba is highly mobile in soil and has the potential to contaminate groundwater.[9][15] It has a half-life in soil of 1 to 4 weeks.[9][15] It is considered harmful to aquatic life with long-lasting effects.[11]

Table 4: Ecotoxicity Data for Dicamba

| Test | Species | Duration | Value | Classification | References |

|---|---|---|---|---|---|

| LD50 | Mallard Duck | Acute Oral | 2090 mg/kg | Non-toxic | [11] |

| LC50 | Rainbow Trout | 96-hour | 135.4 mg/L | Slightly Toxic | [14] |

| LC50 | Bluegill Sunfish | 96-hour | 135.3 mg/L | Slightly Toxic | [14] |

| EC50 | Daphnia magna | 48-hour | 110 mg/L | Slightly Toxic |[9] |

Handling, Storage, and Personal Protection

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[16]

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7][18]

-

Do not reuse containers.[16]

-

Keep away from heat, sparks, and flame.[12]

Storage:

-

Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[12][16]

-

Store away from children, food, feedstuffs, and incompatible materials such as strong acids and oxidizing agents.[13][16]

-

Groundwater contamination may be reduced by diking and flooring of permanent liquid bulk storage sites with an impermeable material.[16]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses, goggles, or a face shield.[8][16]

-

Skin Protection: Wear a long-sleeved shirt, long pants, and chemical-resistant gloves (e.g., butyl rubber, nitrile rubber >14 mils, neoprene, or PVC).[12][17]

-

Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[7][8] For handlers of certain formulations, a dust/mist filtering respirator may be required.[19]

Emergency Procedures and First Aid

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[8][16]

First Aid Measures

Caption: First aid procedures for different exposure routes.

-

If Swallowed: Call a poison control center or doctor immediately for treatment advice.[7] Have the person sip a glass of water if they are able to swallow.[7] Do not induce vomiting unless instructed to do so by a medical professional.[7]

-

If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[8] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[8][12] Seek immediate medical attention.[10][12]

-

If on Skin or Clothing: Take off contaminated clothing immediately.[17] Rinse the skin with plenty of water for 15-20 minutes.[13][17]

-

If Inhaled: Move the person to fresh air.[6][10] If the person is not breathing, call 911 or an ambulance, then give artificial respiration if possible.[10]

Accidental Release Measures In the event of a spill, evacuate personnel and secure the area.[6] Eliminate all ignition sources.[6]

Caption: Workflow for handling small and large spills.

-

Small Spills: Absorb the spill with an inert material such as sand, vermiculite, or other non-combustible absorbent material.[7][16] Place the contaminated material into a suitable chemical waste container for disposal.[7]

-

Large Spills: Dike the spill using absorbent or impervious materials like clay or sand to prevent spreading.[7][16] Recover as much free liquid as possible for reuse or disposal.[7] Allow any absorbed material to solidify before scraping it up for disposal.[7] After removal, flush the contaminated area with water.[7]

Stability and Reactivity

-

Reactivity: The product is stable under normal storage conditions.[7] May decompose if heated.[7][13]

-

Incompatible Materials: Avoid contact with strong bases, ammonia, aliphatic amines, alkanolamines, isocyanates, alkylene oxides, epichlorohydrin, and oxidizing agents.[6][13]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes, including hydrogen chloride, organochloride products, and oxides of nitrogen and carbon.[7][16]

Disposal Considerations

Pesticide wastes are toxic.[16] Dispose of waste material in accordance with all applicable Federal, state, and local laws and regulations at an approved waste disposal facility.[10][16] Do not contaminate water, food, or feed by storage or disposal.[16][20] For containers, triple rinse or pressure rinse before offering for recycling or reconditioning, or puncture and dispose of in a sanitary landfill.[18]

References

- 1. Dicamba Technical Fact Sheet [npic.orst.edu]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Dicamba (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9914-1.2 [isotope.com]

- 4. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. nj.gov [nj.gov]

- 7. reparcorp.com [reparcorp.com]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. apparentag.com.au [apparentag.com.au]

- 10. meycorp.com [meycorp.com]

- 11. genfarm.com.au [genfarm.com.au]

- 12. labelsds.com [labelsds.com]

- 13. alligare.com [alligare.com]

- 14. uspiked.com [uspiked.com]

- 15. wsdot.wa.gov [wsdot.wa.gov]

- 16. labelsds.com [labelsds.com]

- 17. labelsds.com [labelsds.com]

- 18. cdms.net [cdms.net]

- 19. epa.gov [epa.gov]

- 20. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Dicamba Residue Testing in Environmental Samples

These application notes provide detailed protocols for the quantitative analysis of dicamba residues in soil and water samples. The methodologies are intended for researchers, scientists, and professionals in drug development and environmental monitoring who are familiar with analytical chemistry laboratory procedures. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of dicamba.[1][2][3]

Data Presentation

The following tables summarize the typical performance characteristics of the analytical methods for dicamba quantification.

Table 1: Method Detection and Quantitation Limits for Dicamba

| Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Water | LC-MS/MS | 0.01 ppb | 0.05 µg/L | [4][5] |

| Water | LC-MS/MS | - | 0.1 mg/L | [6] |

| Soil | LC-MS/MS | 1 ng/g | 2.1 ng/g to 40 ng/g | [7] |

| Soil | HPLC | - | 10 ppb | [8] |

| Air | LC-MS/MS | - | 1.0 ng/air sample | [9] |

Note: ppb = parts per billion; µg/L = micrograms per liter; ng/g = nanograms per gram. Conversion: 1 µg/L = 1 ppb. The specific LOD and LOQ may vary depending on the instrumentation, matrix, and specific method parameters.

Table 2: Reported Dicamba Residue Levels in Environmental Samples

| Matrix | Location/Study | Maximum Concentration Detected | Reference |

| Surface Water | Canada | 13 µg/L | [10] |

| Groundwater | Canada | 517 µg/L | [10] |

| Agricultural Drainage Water | Australia | Not Detected | [10] |

| Drinking Water | New South Wales, Australia | Not Detected | [10] |

Experimental Protocols

Protocol 1: Analysis of Dicamba Residues in Soil Samples

This protocol outlines the procedure for the extraction and quantification of dicamba from soil samples using LC-MS/MS.

1. Sample Preparation and Extraction:

-

Collect approximately 5 grams of a representative soil sample.[1]

-

Add a known amount of an internal standard, such as isotopically labeled d3-Dicamba, to the sample prior to extraction.[1]

-

Homogenize the sample and add an extraction solvent. A common solvent is acetonitrile fortified with formic acid.[1]

-

Shake the sample vigorously for 15 minutes.[1]

-

Centrifuge the sample at 4000 rpm to separate the solid and liquid phases.[1]

-

Collect the supernatant for further processing.

2. Sample Cleanup (Optional, if required):

-

For complex soil matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering substances. Aminopropyl (NH2) weak anion exchange cartridges are suitable for dicamba.[8]

3. Analysis by LC-MS/MS:

-

Dilute the supernatant with the aqueous mobile phase and transfer it to an autosampler vial.[1]

-

Inject the sample into an LC-MS/MS system.

-

Chromatographic separation can be achieved using a C18 or a unique stationary phase column like the Phenomenex Kinetex F5.[1][3]

-

The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode for optimal sensitivity.[1][3]

-

Monitor the appropriate multiple reaction monitoring (MRM) transitions for dicamba and the internal standard.

4. Quantification:

-

Create a calibration curve using a series of standards of known concentrations.[9]

-

Quantify the dicamba concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of Dicamba Residues in Water Samples

This protocol describes the direct injection and LC-MS/MS analysis of dicamba in water samples.

1. Sample Preparation:

-

Collect a representative water sample.

-

For samples with particulate matter, centrifuge an aliquot (e.g., 10 mL) and pass it through a 0.2 µm syringe filter.[11]

-

Transfer an aliquot (e.g., 1.5 mL) to a deactivated glass vial.[11]

-

Acidify the sample by adding a small volume of 5% formic acid (e.g., 30 µL).[11]

-

If an internal standard is used, add it to the vial.

2. Analysis by LC-MS/MS:

-

Directly inject a large volume of the prepared water sample into the LC-MS/MS system.[11]

-

Employ a suitable LC column and mobile phase gradient for the separation of dicamba.

-

Operate the mass spectrometer in negative ESI mode.[11] To minimize in-source fragmentation of dicamba, it may be beneficial to reduce the source block and desolvation gas temperatures and use a "soft ionization" mode if available.[11]

-

Monitor the characteristic MRM transitions for dicamba.

3. Quantification:

-

Generate a calibration curve using standards prepared in a similar matrix (e.g., clean water) to the samples.

-

Calculate the concentration of dicamba in the water samples based on the calibration curve.

Mandatory Visualization

Caption: Experimental workflow for dicamba residue analysis.

References

- 1. sciex.com [sciex.com]

- 2. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. shimadzu.com [shimadzu.com]

- 5. epa.gov [epa.gov]

- 6. On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aapco.org [aapco.org]

- 8. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]

- 9. epa.gov [epa.gov]

- 10. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 11. lcms.cz [lcms.cz]

Application Notes and Protocols for Dicamba-¹³C₆ Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Dicamba-¹³C₆ for analysis. Dicamba-¹³C₆ is commonly used as an internal standard in the quantitative analysis of Dicamba in various environmental and agricultural matrices. The following protocols are based on established methods for Dicamba extraction and are applicable for the analysis of its isotopically labeled counterpart.

Overview of Sample Preparation Techniques

The choice of sample preparation technique for Dicamba-¹³C₆ analysis is highly dependent on the sample matrix. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The most common techniques include:

-

Solid-Phase Extraction (SPE): A highly selective method used for cleaning up and concentrating analytes from liquid samples like water.

-

Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and efficient method for extracting pesticides from a wide range of food and agricultural matrices.[1]

-

Solvent Extraction: Direct extraction of the analyte from a solid or semi-solid matrix using an appropriate organic solvent, often with acidification to ensure Dicamba is in its non-ionized form.

The use of an isotopically labeled internal standard like Dicamba-¹³C₆ is recommended to compensate for any matrix-related effects and to ensure accurate quantification.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for Dicamba analysis, which can be expected to be similar for Dicamba-¹³C₆ when used as an internal standard.

Table 1: Recovery Rates of Dicamba in Various Matrices

| Matrix | Sample Preparation Method | Fortification Level | Average Recovery (%) | Reference |

| Water | Solid-Phase Extraction (SPE) | 10 - 60 ppb | 90 - 99 | [4][5] |

| Water | Solid-Phase Extraction (SPE) | 0.1, 1, 10 ng/mL | 106 - 128 | [3][6] |

| Soil | Solid-Phase Extraction (SPE) | 10 ppb | 83 ± 6 | [4][5] |

| Air | Single-Step Concentration | 1, 5, 10 ng/mL | 88 - 124 | [3][6] |

| Food Matrices | Modified QuEChERS | Not Specified | 95 ± 8 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Dicamba

| Matrix | Analytical Method | LOD | LOQ | Reference |

| Water | HPLC | 1 ppb | - | [4][5] |

| Water | LC-MS | 0.1 ng/mL | 0.1 ng/mL | [3][6] |

| Soil | HPLC | 10 ppb | - | [4][5] |

| Air | LC-MS | 1 ng/mL | 5 ng/mL | [3][6] |

| Air Sampling Tube | LC-MS/MS | - | 1.0 ng/sample | [2] |

| Filter Paper | LC-MS/MS | - | 20 ng/sample | [2] |

| Food Matrices | LC-MS/MS | < 10 ng/g | - |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from methods for the analysis of acidic herbicides in water.[3][4][5]

Objective: To extract and concentrate Dicamba-¹³C₆ from water samples.

Materials:

-

SPE Cartridges: Aminopropyl (NH₂) weak anion exchange or C18.[4][5]

-

Methanol (HPLC grade)

-

Deionized water

-

Formic acid

-

Acetonitrile (HPLC grade)

-

SPE vacuum manifold

Procedure:

-

Sample Pre-treatment:

-

Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., formic acid).

-

Add a known amount of Dicamba-¹³C₆ standard solution to the sample as an internal standard.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

-

Elution:

-

Elute the analyte with an appropriate solvent. For NH₂ cartridges, an acidified organic solvent is typically used. For C18 cartridges, methanol is often effective.[7]

-

Collect the eluate in a clean collection tube.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 v/v 0.1% formic acid in water:methanol).[2]

-

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) workflow for Dicamba-¹³C₆.

Protocol 2: Modified QuEChERS for Soil and Agricultural Produce

This protocol is based on the QuEChERS methodology, which is effective for a wide range of pesticides in complex matrices.

Objective: To extract Dicamba-¹³C₆ from soil or plant material.

Materials:

-

Homogenized sample (soil, crop)

-

Water (HPLC grade)

-

Acetonitrile with 1% formic acid

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Centrifuge tubes (50 mL)

-

Centrifuge

Procedure:

-

Sample Extraction:

-

Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of Dicamba-¹³C₆ standard solution.

-

Add 10 mL of water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Shake vigorously for 1 minute.

-

-

Salting Out:

-

Add anhydrous magnesium sulfate and sodium chloride (e.g., in commercially available salt packets).

-

Shake vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

-

Cleanup (d-SPE - optional but recommended):

-

Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing appropriate sorbents (e.g., PSA, C18) to remove interferences.

-

Vortex for 30 seconds and centrifuge for 2 minutes.

-

-

Final Preparation:

-

Take an aliquot of the supernatant for direct injection or dilute with the initial mobile phase before LC-MS/MS analysis.

-

Workflow Diagram:

Caption: Modified QuEChERS workflow for Dicamba-¹³C₆ analysis.

Protocol 3: Solvent Extraction for Air Sampling Media

This protocol is designed for extracting Dicamba-¹³C₆ from air sampling tubes (e.g., containing XAD-2 sorbent) or filter papers.[2]

Objective: To extract Dicamba-¹³C₆ from air sampling media.

Materials:

-

Air sampling tube contents or filter paper

-

Acidified organic solvent (e.g., 1% formic acid in acetone or methanol)

-

Shaker (e.g., platform, orbital)

-

Sonicator

-

Centrifuge or filtration apparatus

Procedure:

-

Extraction:

-

Transfer the contents of the air sampling tube or the filter paper to a suitable extraction vessel.

-

Add a known amount of Dicamba-¹³C₆ standard solution.

-

Add an appropriate volume (e.g., 10-40 mL) of acidified organic solvent.[2]

-

Shake the sample for 30 minutes.[2]

-

Sonicate the sample for 10 minutes.[2]

-

-

Separation:

-

Allow the sample to settle.

-

Take an aliquot of the supernatant. Alternatively, filter the extract to remove particulate matter.

-

-

Concentration and Reconstitution:

-

Evaporate the aliquot to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[2]

-

Workflow Diagram:

Caption: Solvent extraction workflow for air sampling media.

Concluding Remarks

The successful analysis of Dicamba-¹³C₆ relies on the selection of an appropriate sample preparation method tailored to the specific matrix. The protocols provided herein offer robust starting points for method development and validation. It is crucial to include quality control samples, such as method blanks, fortified samples, and duplicates, in each analytical batch to ensure the reliability and accuracy of the results. The use of Dicamba-¹³C₆ as an internal standard is a critical component of the analytical method, enabling correction for variations in extraction efficiency and matrix effects, thereby leading to more accurate and precise quantification of Dicamba.

References

- 1. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]

- 6. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Determination of Dicamba in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide widely used for controlling broadleaf weeds in various agricultural settings.[1] Its potential for off-target movement and subsequent damage to non-tolerant crops has led to increased scrutiny and a growing need for sensitive and reliable analytical methods to monitor its presence in agricultural products and the environment.[1][2] This document provides detailed application notes and protocols for the determination of dicamba in a range of agricultural matrices, including crops, soil, and water. The methodologies covered include advanced chromatographic techniques and rapid immunoassay methods, offering options for both high-throughput screening and confirmatory analysis.

Analytical Methods Overview

The determination of dicamba residues in agricultural and environmental samples is primarily accomplished through chromatographic and immunochemical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a prevalent and powerful tool, offering high sensitivity and selectivity without the need for derivatization.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a traditional and robust method, though it often requires a derivatization step to improve the volatility of the acidic herbicide.[3][4] High-performance liquid chromatography (HPLC) with UV detection provides a more accessible and cost-effective option for quantification.[5][6] Additionally, enzyme-linked immunosorbent assays (ELISA) offer a rapid and high-throughput screening approach, particularly for water and soil samples.[1][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for dicamba determination, providing a comparative overview of their sensitivity and reliability across different sample matrices.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

| Agricultural Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |

| Soybean Foliage | - | 0.1 – 140 ng/g | 70-150 | < 20 | [3] |

| Soil | - | 0.1 – 140 ng/g | 70-150 | < 20 | [3] |

| Fruits (Apple, Pepper) | 0.006 mg/kg | 0.02 mg/kg | 94.76 - 108.47 | < 9 | [6] |

| Vegetables (Chinese Cabbage) | 0.006 mg/kg | 0.02 mg/kg | 94.30 - 102.63 | < 9 | [6] |

| Grains (Brown Rice) | 0.006 mg/kg | 0.02 mg/kg | 76.19 - 101.90 | < 9 | [6] |

| Soybean | 0.006 mg/kg | 0.02 mg/kg | 74.60 - 107.39 | < 9 | [6] |

| Water | 0.1 ng/mL | - | - | - | [8] |

| Air | 1 ng/mL | 5 ng/mL | - | - | [8] |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

| Agricultural Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |

| Soil | - | 1.0 µg/kg | - | - | [4] |

| Plants | - | 1.0 µg/kg | - | - | [4] |

| River Water | <0.05 µg/L | - | - | - | [4] |

Table 3: High-Performance Liquid Chromatography (HPLC) Performance Data

| Agricultural Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |

| Chinese Cabbage | 0.006 mg/kg | 0.02 mg/kg | 94.30 - 102.63 | < 9 | [6] |

| Apple | 0.006 mg/kg | 0.02 mg/kg | 94.76 - 108.47 | < 9 | [6] |

| Pepper | 0.006 mg/kg | 0.02 mg/kg | 97.52 - 102.27 | < 9 | [6] |

| Brown Rice | 0.006 mg/kg | 0.02 mg/kg | 76.19 - 101.90 | < 9 | [6] |

| Soybean | 0.006 mg/kg | 0.02 mg/kg | 74.60 - 107.39 | < 9 | [6] |

| Water | 1.6 ppb | - | - | - | [9] |

Table 4: Enzyme-Linked Immunosorbent Assay (ELISA) Performance Data

| Agricultural Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | IC50 | Linear Range | Citation |

| Water | 0.050 ppb | 10 ppb | 0.75 ppb | 0.075 - 5 ppb | [1] |

| Soil | 5.00 ppb | 10 ppb | 75.0 ppb | 7.5 - 500 ppb | [1] |

| Durum Wheat | 5.00 ppb | 10 ppb | 75.0 ppb | 7.5 - 500 ppb | [1] |

| Water (with preconcentration) | 0.23 µg/L | - | 19.5 µg/L | 5 - 200 µg/L | [7][10] |

Experimental Protocols

Protocol 1: Determination of Dicamba in Soil and Soybean Foliage by LC-MS/MS

This protocol is based on a rugged and sensitive LC-MS/MS method that eliminates the need for derivatization.[2][3]

1. Sample Preparation and Extraction

-

Weigh 5 g of a homogenized soil or soybean foliage sample into a 50 mL centrifuge tube.

-

Fortify the sample with an appropriate amount of isotopically labeled internal standard (e.g., d3-Dicamba).[3]

-

Add 10 mL of acetonitrile containing 1% formic acid.[11]

-

Shake the tube vigorously for 15 minutes.[3]

-

Centrifuge the sample at 4000 rpm for 10 minutes.[3]

-

Collect the supernatant.

-

Dilute an aliquot of the supernatant with an aqueous mobile phase and transfer it to a 2 mL amber autosampler vial for analysis.[3]

2. LC-MS/MS Instrumentation and Conditions

-

HPLC System: ExionLC™ AD System or equivalent.[2]

-

Mass Spectrometer: SCIEX QTRAP® 6500+ System or equivalent.[2][3]

-

Analytical Column: Phenomenex Kinetex F5 (2.6 μm, 100 x 3 mm) or equivalent.[2]

-

Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[2]

-

Flow Rate: 0.500 mL/min.[2]

-

Ionization Mode: Negative mode electrospray ionization (ESI-).[2][3]

-

Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for each analyte.[2]

Protocol 2: QuEChERS Method for Dicamba in Fruits and Vegetables followed by HPLC or GC-MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis in a wide variety of food matrices.[12]

1. Sample Preparation and Extraction (Modified QuEChERS)

-

Homogenize a representative sample of the fruit or vegetable.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[13]

-

Add 15 mL of acetonitrile containing 1% acetic acid.[13]

-

Vortex vigorously for 1 minute.[13]

-

Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.[13]

-

Vortex again for 1 minute and then centrifuge at 3000 rpm for 1 minute.[13]

-

Transfer an aliquot of the supernatant for cleanup.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Take a 2 mL aliquot of the extract from the previous step.

-

Add 1.8 g of anhydrous magnesium sulfate.[13] For colored extracts, a mini silica gel column cleanup may be more effective than primary secondary amine (PSA).[13]

-

Vortex and centrifuge.

-

The final extract is ready for analysis by HPLC or GC-MS.

3. Instrumental Analysis

-

For HPLC-UV:

-

For GC-MS (after derivatization):

Protocol 3: Direct Competitive ELISA for Dicamba in Water and Soil